molecular formula C16H17NO3 B1446162 Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate CAS No. 1630906-72-7

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Cat. No.: B1446162
CAS No.: 1630906-72-7
M. Wt: 271.31 g/mol
InChI Key: GPJFWPIQZLZLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Role in Antioxidant Capacity Assays

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate, through its derivatives and related compounds, has been implicated in various antioxidant capacity assays like the ABTS/PP decolorization assay. This type of assay is crucial for determining the antioxidant capacity of compounds, particularly those of phenolic nature. The reaction pathways involved in these assays are complex and may include the formation of coupling adducts with radical cations like ABTS•+, highlighting the compound's role in elucidating antioxidant mechanisms (Ilyasov et al., 2020).

2. Use in Carcinogen Metabolite Biomarker Studies

In the realm of cancer research and tobacco-related studies, derivatives of this compound, particularly its metabolites, serve as biomarkers. They are instrumental in obtaining critical information about tobacco use and cancer, aiding in quantifying carcinogens and their metabolites in the urine of smokers or individuals exposed to environmental tobacco smoke. These biomarkers are vital for understanding carcinogen dose, exposure delineation, and carcinogen metabolism in humans (Hecht, 2002).

3. Development of Resorbable Materials in Clinical Applications

Research on biocompatible, degradable materials has led to the development of modified natural polymers, where this compound derivatives like ethyl and benzyl hyaluronan esters play a significant role. These derivatives exhibit varied biological properties, making them promising for a range of clinical applications. The chemical modification process, particularly the esterification of the carboxyl groups of natural polymers like hyaluronan, significantly influences the biological properties of the resulting materials, affecting their potential in various biomedical applications (Campoccia et al., 1998).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been involved in reactions at the benzylic position , which can be resonance stabilized . This suggests that the compound may interact with biochemical pathways involving resonance stabilization.

Pharmacokinetics

Similar compounds have been used in reactions involving the synthesis of benzyl ethers and esters , suggesting that the compound may have similar ADME properties.

Result of Action

Similar compounds have been involved in reactions at the benzylic position , suggesting that the compound may result in the formation of new bonds at the benzylic position .

Action Environment

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may also exhibit tolerance to various environmental conditions.

Properties

IUPAC Name

ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJFWPIQZLZLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.